(R)-Darifenacin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Darifenacin-d4 is a deuterated form of Darifenacin, a medication primarily used to treat urinary incontinence. The compound is characterized by the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often employed in scientific research to study metabolic pathways and pharmacokinetics due to the slight differences in the behavior of deuterium compared to hydrogen .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Darifenacin-d4 involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring, which is a crucial structural component of ®-Darifenacin-d4.
Introduction of the Deuterium Atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is then synthesized and attached to the benzofuran structure.
Final Assembly: The final step involves the coupling of the benzofuran and pyrrolidine rings to form ®-Darifenacin-d4.
Industrial Production Methods
Industrial production of ®-Darifenacin-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization or chromatography .
化学反応の分析
Types of Reactions
®-Darifenacin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols or amines.
科学的研究の応用
®-Darifenacin-d4 has several scientific research applications:
Pharmacokinetics: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Darifenacin, providing insights into its absorption, distribution, metabolism, and excretion.
Drug Development: It serves as a reference compound in the development of new drugs, helping to understand the behavior of similar compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems, particularly in relation to its antimuscarinic properties.
Industrial Applications: In the industry, ®-Darifenacin-d4 is used in the development of analytical methods and quality control processes.
作用機序
®-Darifenacin-d4 exerts its effects by selectively antagonizing the muscarinic M3 receptor. This receptor is involved in the contraction of bladder and gastrointestinal smooth muscles. By blocking the M3 receptor, ®-Darifenacin-d4 reduces bladder muscle contractions, thereby alleviating symptoms of urinary incontinence. The molecular targets include the muscarinic acetylcholine receptors, and the pathways involved are primarily related to cholinergic signaling .
類似化合物との比較
Similar Compounds
Darifenacin: The non-deuterated form of ®-Darifenacin-d4, used for similar therapeutic purposes.
Solifenacin: Another muscarinic receptor antagonist used to treat overactive bladder.
Vibegron: A beta-3 adrenergic agonist used for the treatment of overactive bladder.
Uniqueness
®-Darifenacin-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms result in slightly different pharmacokinetic properties, making it valuable for detailed metabolic studies. Additionally, the deuterated form can offer improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .
特性
{ "Design of the Synthesis Pathway": "The synthesis of (R)-Darifenacin-d4 involves the introduction of four deuterium atoms into the (R)-Darifenacin molecule. This can be achieved through a series of selective deuteration reactions.", "Starting Materials": [ "Darifenacin", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Synthesis of (R)-Darifenacin-d3", "The starting material Darifenacin is reacted with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst to form (R)-Darifenacin-d3.", "Step 2: Reduction of (R)-Darifenacin-d3", "(R)-Darifenacin-d3 is reduced with sodium borodeuteride (NaBD4) to replace the remaining hydrogen atoms with deuterium atoms, forming (R)-Darifenacin-d4.", "Step 3: Deuteration of (R)-Darifenacin-d4", "The final step involves the introduction of additional deuterium atoms into the molecule using deuterium gas (D2) and a selective deuteration catalyst to produce highly deuterated (R)-Darifenacin-d4." ] } | |
CAS番号 |
1261734-81-9 |
分子式 |
C₂₈H₂₆D₄N₂O₂ |
分子量 |
430.57 |
同義語 |
(R)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; (R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine; ent-Darifenacin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。